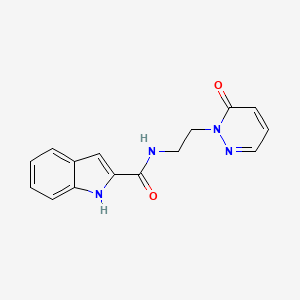

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be related to the class of chemicals known as 6-oxopyridazin-1(6H)-carboxylates . These compounds are known to be efficient, stable, and ecofriendly alternatives to chloroformates .

Synthesis Analysis

While specific synthesis methods for “N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide” were not found, 4,5-dichloro-6-oxopyridazin-1(6H)-carboxylates have been synthesized by treating them with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide in toluene at room temperature .Aplicaciones Científicas De Investigación

Indoles and Pyridazino[4,5-b]indoles as Inhibitors

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide and related compounds have been studied for their activity as inhibitors of HIV-1 reverse transcriptase. These compounds show promise in inhibiting different types of HIV-1 reverse transcriptase, including wild type and mutant forms. The synthesis and activity study of indol-2-carboxamides and pyridazino[4,5-b]indoles reveal two lead compounds with significant activity, suggesting potential applications in HIV treatment research (Font et al., 1995).

Esterification using Pyridazin-1-yl Phosphoric Acid Diethyl Ester

The use of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esters for the esterification of carboxylic acids demonstrates the compound's application in synthetic chemistry. This novel coupling agent enables the chemoselective esterification of both aliphatic and aromatic carboxylic acids with alcohols, yielding esters with good to excellent efficiency. This application underscores the compound's versatility and efficiency in organic synthesis (Won et al., 2007).

Synthesis of 3-Heteroarylindoles

This compound has been utilized in the synthesis of 3-heteroarylindoles, showcasing its role in the creation of compounds with potential biological activity. The synthesis involves the preparation of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, further reacting with α-heteroarylamines to yield indolylpyrimidones and indolylpyranones, among other products. This research highlights the compound's application in generating bioactive molecules (Jakše et al., 2004).

Antimicrobial Activity of Indolyl-Substituted Compounds

The antimicrobial activity of indolyl-substituted 2(3H)-furanones, derived from this compound, has been explored. These compounds, through various synthetic routes, have demonstrated effectiveness against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents. This research area is significant for developing new antimicrobial drugs with novel mechanisms of action (Abou-Elmagd et al., 2015).

Propiedades

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-14-6-3-7-17-19(14)9-8-16-15(21)13-10-11-4-1-2-5-12(11)18-13/h1-7,10,18H,8-9H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFBTXVVFCBYFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(5,7-dimethyl-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2588665.png)

![2-[3-(Difluoromethyl)-5-methylpyrazolyl]propanohydrazide](/img/structure/B2588673.png)

![N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2588675.png)

![4-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B2588678.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588679.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)

![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![N-Methyl-N-[2-(4-methylphenoxy)ethyl]sulfamoyl fluoride](/img/structure/B2588686.png)